Cas no 2172543-51-8 ({4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol)

{4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol 化学的及び物理的性質
名前と識別子
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- {4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol
- 2172543-51-8
- EN300-1627280
- {4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol
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- インチ: 1S/C10H12F3NO2S/c11-10(12,13)7-5-17-8(14-7)9(6-15)1-3-16-4-2-9/h5,15H,1-4,6H2
- InChIKey: OZBMSDLFSZIYQH-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(F)(F)F)N=C1C1(CO)CCOCC1
計算された属性
- せいみつぶんしりょう: 267.05408429g/mol
- どういたいしつりょう: 267.05408429g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 70.6Ų
{4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627280-0.05g |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 0.05g |
$959.0 | 2023-07-10 | ||
Enamine | EN300-1627280-50mg |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 50mg |
$959.0 | 2023-09-22 | ||
Enamine | EN300-1627280-1000mg |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 1000mg |
$1142.0 | 2023-09-22 | ||
Enamine | EN300-1627280-5000mg |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 5000mg |
$3313.0 | 2023-09-22 | ||
Enamine | EN300-1627280-0.1g |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 0.1g |
$1005.0 | 2023-07-10 | ||
Enamine | EN300-1627280-100mg |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 100mg |
$1005.0 | 2023-09-22 | ||
Enamine | EN300-1627280-250mg |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 250mg |
$1051.0 | 2023-09-22 | ||
Enamine | EN300-1627280-1.0g |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 1.0g |
$1142.0 | 2023-07-10 | ||
Enamine | EN300-1627280-2500mg |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 2500mg |
$2240.0 | 2023-09-22 | ||
Enamine | EN300-1627280-2.5g |
{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |
2172543-51-8 | 2.5g |
$2240.0 | 2023-07-10 |
{4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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{4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanolに関する追加情報
Introduction to {4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol (CAS No. 2172543-51-8)
{4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol is a sophisticated organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2172543-51-8, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and biochemical studies. The presence of a trifluoromethyl group and a thiazole ring in its molecular structure imparts distinct reactivity and functionality, making it a subject of intense interest for synthetic chemists and medicinal researchers.
The molecular framework of this compound consists of a methanol moiety attached to a thiazole oxane ring, which is further substituted with a trifluoromethyl group at the 4-position. This specific arrangement not only contributes to its chemical stability but also enhances its interaction with biological targets. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic pathways and enhance binding affinity, which is a crucial factor in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of new scaffolds for drug discovery. {4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol has emerged as a promising candidate due to its structural features that align well with modern pharmacophoric requirements. The thiazole core is a well-documented pharmacophore in medicinal chemistry, frequently found in drugs targeting various diseases, including infections and inflammatory conditions. The incorporation of a trifluoromethyl group into this scaffold not only enhances the compound's lipophilicity but also improves its pharmacokinetic properties.
One of the most compelling aspects of {4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol is its potential role in the development of antiviral and antibacterial agents. The structural motifs present in this compound have shown promise in preliminary studies as inhibitors of viral proteases and bacterial enzymes. For instance, derivatives of thiazole have been explored for their activity against HIV protease, an enzyme essential for viral replication. The presence of the trifluoromethyl group further enhances the binding affinity to these targets, making it an attractive lead compound for further optimization.
Moreover, the oxan ring in the molecular structure introduces additional conformational flexibility, which can be exploited to fine-tune the interactions with biological receptors. This flexibility allows for the development of analogs with improved selectivity and reduced side effects. Recent advances in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy, facilitating the design of more effective derivatives.
The synthesis of {4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group typically involves metal-catalyzed cross-coupling reactions or direct fluorination methods. These synthetic strategies have been refined over the years to ensure high yields and purity, which are critical for pharmaceutical applications.
In conclusion, {4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its molecular design aligns well with current trends in drug discovery, particularly in the development of antiviral and antibacterial agents. As research continues to uncover new ways to leverage this compound's properties, it is likely to play an increasingly important role in the next generation of therapeutic interventions.
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